molecular formula C6H4N4O2 B11823231 6-Nitroimidazo[1,2-a]pyrimidine

6-Nitroimidazo[1,2-a]pyrimidine

Cat. No.: B11823231
M. Wt: 164.12 g/mol
InChI Key: CXKIXUUYXOKOJR-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with nitro-substituted aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production. The use of catalysts and solvents that are environmentally friendly is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

6-Nitroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitroimidazo[1,2-a]pyrimidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but lacks the nitro group at the 6-position.

    Imidazo[1,2-a]pyrimidine: Without the nitro substitution, it has different reactivity and applications.

    Nitroimidazoles: Compounds with a nitro group on an imidazole ring, known for their antimicrobial properties.

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

6-nitroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-3-8-6-7-1-2-9(6)4-5/h1-4H

InChI Key

CXKIXUUYXOKOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=NC2=N1)[N+](=O)[O-]

Origin of Product

United States

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